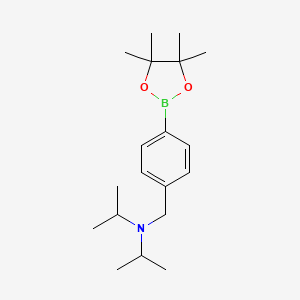![molecular formula C16H14N2O2S B12934413 N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide CAS No. 919103-47-2](/img/structure/B12934413.png)
N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide typically involves the reaction of 2-oxoindoline-6-thiol with N-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides and indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
作用機序
The mechanism of action of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to induce apoptosis by activating caspase enzymes, particularly caspase-3 . This leads to the programmed cell death of cancer cells, making it a promising candidate for further development as an anticancer agent.
類似化合物との比較
Similar Compounds
2-Oxoindoline-based acetohydrazides: These compounds share a similar indole core structure and have been studied for their anticancer properties.
Indole-2-carboxylates: Known for their antiviral and anticancer activities.
Uniqueness
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide stands out due to its unique combination of the indole core with a thioether linkage and a benzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
919103-47-2 |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
N-methyl-2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-17-16(20)12-4-2-3-5-14(12)21-11-7-6-10-8-15(19)18-13(10)9-11/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19) |
InChIキー |
JMFQOIFEZPRRSG-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(CC(=O)N3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


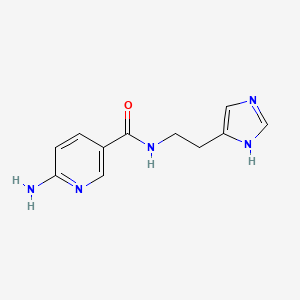
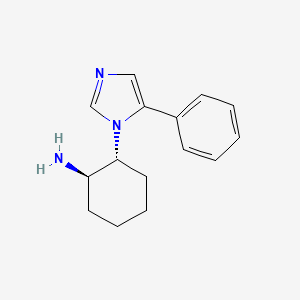

![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)

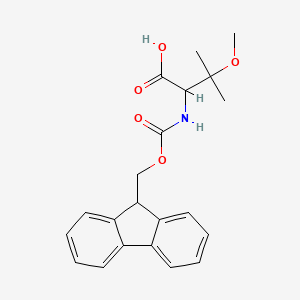
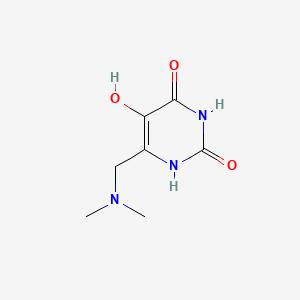
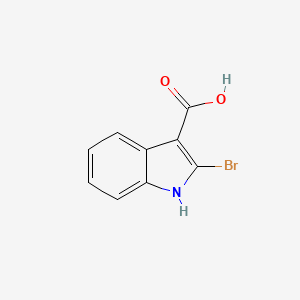

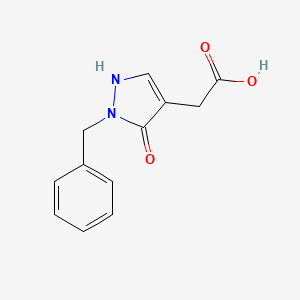
![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
